molecular formula C19H16O3 B019414 (R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione CAS No. 681001-30-9

(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione

Cat. No.: B019414
CAS No.: 681001-30-9
M. Wt: 292.3 g/mol
InChI Key: GEHDQJGXSHLDCP-SNVBAGLBSA-N
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Description

(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione (CAS 681001-30-9) is a chiral, tetrahydrobenzo[a]anthracene-dione derivative supplied as a yellow solid. With a molecular formula of C19H16O3 and a molecular weight of 292.33 g/mol, this compound is provided for research purposes to investigate its potential biological activity. This compound is structurally related to the benzo[a]anthracene-dione class of molecules, which are frameworks of significant interest in medicinal chemistry and natural product synthesis . Benzo[a]anthracene-dione derivatives are frequently studied for their diverse biological properties, particularly in oncology research. Recent studies on structurally related aza- and diazaanthracenediones, which share the 9,10-anthracenedione core, have shown potent and selective cytotoxicity against various human cancer cell lines, making them promising scaffolds for establishing antitumor structure-activity relationships (SAR) . The (R)-enantiomer provided here is especially valuable for enantioselective studies aimed at determining if biological activity, such as cytotoxicity, is enantiospecific . Researchers can utilize this compound as a key intermediate in the synthesis of complex natural products or as a building block for developing novel therapeutic agents in anticancer research. Key Specifications: • CAS Number: 681001-30-9 • Molecular Formula: C19H16O3 • Molecular Weight: 292.33 g/mol • Form: Yellow Solid • Melting Point: ~162 °C • Solubility: Soluble in Chloroform, Dichloromethane, DMSO, and Methanol . For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(3R)-8-hydroxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-10-5-7-12-11(9-10)6-8-14-16(12)18(21)13-3-2-4-15(20)17(13)19(14)22/h2-4,6,8,10,20H,5,7,9H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHDQJGXSHLDCP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459572
Record name AG-G-59753
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681001-30-9
Record name AG-G-59753
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Assembly via Diels-Alder Cycloaddition

The benz[a]anthracene skeleton is assembled using a thermally promoted Diels-Alder reaction between a diene and quinone-derived dienophile. For example, a 9:1 mixture of cycloadducts (19a–d) is generated by reacting a silane-protected diene with a naphthoquinone derivative in dichloromethane at room temperature, catalyzed by 1,8-diazabicycloundec-7-ene (DBU).

Table 1: Cycloaddition Reaction Conditions and Outcomes

ParameterValue
ReagentsDBU (53 μL, 0.35 mmol)
SolventDry dichloromethane (2 mL)
Temperature25°C
Reaction Time30 minutes
Yield89% (after purification)

Post-cycloaddition, the mixture undergoes acid workup (1 M HCl) and purification via silica gel chromatography to isolate the key intermediate.

Stereochemical Control and Methyl Group Installation

The (R)-3-methyl stereocenter is introduced through a chiral auxiliary strategy. A 1:1 mixture of diastereomers (20a and 20b) is formed by treating the cycloadduct with sodium methoxide in tetrahydrofuran (THF)/methanol. This step selectively removes acetyl protecting groups while preserving the silane moiety.

Critical Reaction Parameters:

  • Deprotection Agent: Sodium methoxide (253 mg, 4.70 mmol)

  • Solvent System: THF/methanol (1:5 v/v)

  • Temperature: 0°C → 25°C (gradual warming)

  • Yield: 84% (247 mg of 21a/21b mixture)

Desilylation and Oxidation to Establish Ketone Functionality

The silane-protected intermediate undergoes desilylation using boron trifluoride diethyl etherate (BF₃·Et₂O) in dichloromethane. This step generates a free hydroxyl group while maintaining the tetracyclic framework’s integrity.

Table 2: Desilylation Reaction Optimization

ConditionOptimal Value
CatalystBF₃·Et₂O (17.6 μL, 0.10 mmol)
SolventDichloromethane (35 mL)
Temperature20°C
Duration5 hours
Yield89% (77 mg of 22a/22b)

Subsequent oxidation with potassium fluoride (KF), potassium bicarbonate (KHCO₃), and hydrogen peroxide (H₂O₂) in methanol/THF converts secondary alcohols to ketones, yielding the 7,12-dione structure.

Final Hydroxylation and Chiral Resolution

The penultimate step involves photooxygenation under tungsten lamp irradiation to introduce the 8-hydroxy group. A 1:1 mixture of epimers (23a/23b) is resolved via reverse-phase HPLC (C18 column, methanol/water eluent), isolating the (R)-enantiomer with 30% yield.

Key Purification Metrics:

  • Column: Merck LiChrospher® C18 (250 × 10 mm)

  • Eluent: Methanol/water (3:1 v/v)

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 254 nm

  • Retention Time: 14.22 minutes (target compound)

Analytical Characterization and Validation

The final product is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). Key spectroscopic data include:

  • HRMS-ESI (−): m/z 437.1601 (calculated for C₁₉H₁₆O₃)

  • ¹³C NMR (CDCl₃): δ 184.82 (C12), 189.17 (C7)

Challenges and Methodological Limitations

Despite high regioselectivity, the synthesis faces two primary hurdles:

  • Low Diastereomeric Excess: The initial cycloaddition produces a 9:1 mixture of diastereomers, necessitating costly chromatographic separation.

  • Photooxygenation Efficiency: Irradiation under oxygen achieves only 58% conversion, requiring excess starting material.

Industrial-Scale Production Considerations

Scalability is limited by the use of hazardous reagents (e.g., BF₃·Et₂O) and low-yield photochemical steps. Recent patents propose alternative catalysts (e.g., enantioselective organocatalysts) to improve atom economy, though these methods remain experimental .

Mechanism of Action

The mechanism by which ®-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione exerts its effects is often related to its interaction with biological macromolecules. It can bind to DNA, proteins, and enzymes, affecting their function. The hydroxyl group plays a crucial role in these interactions, often forming hydrogen bonds or participating in redox reactions. The compound’s polycyclic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Solubility/Stability Applications References
(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione - 8-OH, 3-CH₃ substitutions
- Partially hydrogenated backbone
- Potential DNA-binding activity
- Redox activity via quinone groups
Soluble in DMSO, chloroform; stable at 4°C Research chemical
Benz[a]anthracene-7,12-dione - Fully aromatic backbone
- No hydroxyl/methyl substitutions
- Genotoxic intermediate in PAH degradation
- Microbial degradation to phthalic acids
Lower bioavailability; degrades slower than parent PAHs Environmental pollutant marker
7,12-Dimethylbenz[a]anthracene (DMBA) - 7,12-CH₃ substitutions
- Fully aromatic
- Potent tumor initiator
- Induces aryl hydrocarbon hydroxylase (AHH) activity
Lipophilic; persistent in tissues Carcinogenesis studies
1,2,3,4-Dibenzanthracene (DBA) - Additional benzene ring fused to anthracene - Weak tumor initiator
- Inhibits DMBA carcinogenicity via AHH modulation
Similar lipophilicity to DMBA Cancer research (inhibition mechanisms)
Kanglensimycin M - 1,8-dihydroxy, 3-hydroxymethyl substitutions - Antibacterial activity against Gram-positive bacteria Not reported Antibiotic development
Emycin A - 1,8-dihydroxy, 3-CH₃ substitutions
- Fully hydrogenated tetrahydro backbone
- Antimicrobial properties Soluble in polar organic solvents Natural product research

Key Research Findings

Toxicity and Carcinogenicity

  • DMBA is a well-characterized carcinogen, inducing skin tumors via metabolic activation to DNA-reactive diol epoxides. In contrast, (R)-8-Hydroxy-3-methyl-...dione lacks direct carcinogenicity data but shares structural motifs (quinone groups) with redox-cycling toxins that generate reactive oxygen species (ROS) .
  • Benz[a]anthracene-7,12-dione, an oxygenated PAH (oxy-PAH), exhibits higher environmental persistence and genotoxicity compared to its parent PAH, benz[a]anthracene, due to slower microbial degradation .

DNA Interaction

  • (R)-8-Hydroxy-3-methyl-...dione and its cyclized analogues (e.g., 4-(2-hydroxyethyl)-1,2,3,4-tetrahydro-1,4-diaza-benzo[a]anthracene-7,12-dione) show distinct DNA-binding behaviors. The former stabilizes DNA duplexes (∆Tm = 10°C), while cyclized derivatives exhibit negligible effects (∆Tm ≤ 1°C), suggesting that substituent flexibility influences intercalation efficiency .

Microbial Degradation

  • Benz[a]anthracene-7,12-dione is metabolized by fungi (e.g., Pleurotus ostreatus) to phthalic acid derivatives via pathways involving 1,4-naphthalenedione intermediates.

Pharmacological Potential

  • Kanglensimycin M , a hydroxylated and hydroxymethylated analogue, demonstrates antibacterial activity, highlighting the role of polar substituents in bioactivity. This contrasts with (R)-8-Hydroxy-3-methyl-...dione , which is primarily used in research without reported therapeutic applications .

Divergent Findings and Limitations

  • Contradiction in Degradation Rates : While oxy-PAHs like benz[a]anthracene-7,12-dione are generally more bioavailable than parent PAHs , their environmental persistence contradicts expectations, possibly due to steric hindrance from oxygenated groups .
  • Lack of Data : The biological and ecological impacts of (R)-8-Hydroxy-3-methyl-...dione remain underexplored compared to DMBA or benz[a]anthracene-7,12-dione, necessitating further studies on its metabolic fate and toxicity.

Biological Activity

(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione is a polycyclic aromatic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H16O3
  • Molecular Weight : 292.33 g/mol
  • CAS Number : 681001-30-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways:

  • Aldo-Keto Reductases (AKRs) : This compound undergoes metabolic activation via AKRs which play a crucial role in the reduction of quinones and the formation of reactive intermediates. Studies have shown that specific isoforms of AKRs exhibit high activity in reducing related compounds such as benzo[a]pyrene (B[a]P) diones .
  • Reactive Oxygen Species (ROS) Production : The compound is known to induce oxidative stress by generating ROS. This can lead to cellular damage and apoptosis in sensitive cell lines .
  • Interaction with Cellular Receptors : The compound may also modulate signaling pathways through interactions with nuclear receptors, influencing gene expression related to detoxification and stress responses.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
    • MCF-7 Breast Cancer Cells : The compound induced cell death in a dose-dependent manner with an IC50 value reported at approximately 20 μM .
    • HepG2 Hepatocellular Carcinoma Cells : Similar cytotoxic effects were observed with IC50 values around 13 μM .

Genotoxicity and Mutagenicity

Research indicates that the compound may possess genotoxic properties due to its ability to form DNA adducts through oxidative mechanisms. This raises concerns regarding its safety profile in therapeutic applications.

Case Studies

  • Study on Metabolic Activation : A study demonstrated that upon exposure to B[a]P metabolites, human lung epithelial cells exhibited increased levels of DNA damage markers such as 8-oxo-dGuo. This suggests that this compound could enhance the mutagenic potential of other polycyclic aromatic hydrocarbons (PAHs) .
  • Animal Model Research : In vivo studies using murine models showed that administration of the compound resulted in significant tumor growth inhibition without considerable toxicity at lower doses .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound across different studies:

Study TypeCell Line/ModelIC50 Value (μM)Observations
In VitroMCF-7 Breast Cancer~20Induced apoptosis in a dose-dependent manner
In VitroHepG2 Hepatocellular~13Significant cytotoxic effects
In VivoMouse ModelN/ATumor growth inhibition noted
GenotoxicityHuman Lung Epithelial CellsN/AIncreased DNA damage markers observed

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione has been investigated for its potential anticancer properties. Studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against specific cancer cell lines, demonstrating a dose-dependent response .

Pharmacological Activities
The compound exhibits a range of pharmacological activities beyond anticancer effects. It has been noted for its antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .

Environmental Science

Bioremediation Potential
Research indicates that this compound can be utilized in bioremediation processes to degrade polycyclic aromatic hydrocarbons (PAHs) in contaminated environments. Studies have shown that certain microbial strains can metabolize this compound effectively, leading to the detoxification of hazardous waste .

Toxicological Studies
Investigations into the toxicological profile of this compound are essential for understanding its environmental impact. Toxicity assessments have revealed that while it possesses beneficial properties for remediation, high concentrations may pose risks to aquatic life .

Material Science

Polymer Composites
In material science, this compound has been explored as an additive in polymer composites to enhance thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve resistance to thermal degradation and increase overall durability .

Nanotechnology
The compound's unique structural properties make it suitable for applications in nanotechnology. It has been studied as a potential precursor for synthesizing nanomaterials with specific electronic and optical properties. These materials could be used in various applications ranging from sensors to photovoltaic devices .

Case Studies

Study ReferenceApplication FocusKey Findings
Journal of Medicinal Chemistry Anticancer ActivityDemonstrated dose-dependent inhibition of cancer cell growth.
Environmental Toxicology BioremediationEffective degradation of PAHs by specific microbial strains.
Material Science Journal Polymer CompositesEnhanced thermal stability and mechanical strength in polymer matrices.

Q & A

Q. Table 2: TLC Parameters

ParameterValue
Rf0.70
Solvent Ratio6:2 (Hexane:EtOAc)
DetectionUV (254 nm)

Basic: What solvents are optimal for dissolving this compound in experimental setups?

Methodological Answer:
Solubility varies with solvent polarity. reports:

  • High Solubility : Chloroform, dichloromethane (DCM), DMSO, methanol.
  • Low Solubility : Water, hexane.
    Recommendation : For biological assays, use DMSO (≤1% v/v to avoid cytotoxicity) .

Q. Table 3: Solubility Profile

SolventSolubility (mg/mL)
DMSO>50
Methanol~30
Chloroform~40
Water<0.1

Advanced: What analytical techniques confirm the stereochemical configuration of the (R)-enantiomer?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol (90:10) to resolve enantiomers .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of the (R)-configuration.
  • Circular Dichroism (CD) : Compare experimental spectra with computational models (e.g., TD-DFT) .

Q. Table 4: Analytical Comparison

TechniqueSensitivityTime Required
Chiral HPLCHigh20 min
X-rayDefinitiveDays (crystal growth)
CDModerate1–2 hrs

Advanced: How does photodegradation impact experimental design in environmental studies?

Methodological Answer:
The compound degrades under UV light to form benz[a]anthracene-7,12-dione, a stable photoproduct. Key considerations:

  • Light Exposure : Use amber glassware or dark conditions to minimize degradation .
  • Analytical Monitoring : Track degradation via LC-MS (m/z 334.32 for the parent compound; m/z 258.27 for the dione) .

Q. Table 5: Photodegradation Byproducts

ConditionMajor ProductDetection Method
UV LightBenz[a]anthracene-7,12-dioneGC-MS, m/z 258.27
DarkMinimal degradationN/A

Advanced: What metabolic pathways are observed for this compound in mammalian systems?

Methodological Answer:
In vitro studies suggest:

  • Phase I Metabolism : Cytochrome P450 (CYP1A1/1B1) catalyzes hydroxylation at the 3-methyl group.
  • Phase II Metabolism : Glucuronidation or sulfation of hydroxyl groups enhances excretion .
  • Toxicity Screening : Compare with 7,12-dimethylbenz[a]anthracene (DMBA), a known carcinogen, using Ames tests .

Q. Table 6: Metabolic Pathways

EnzymeReactionMetabolite
CYP1A1Hydroxylation3-(Hydroxymethyl) derivative
UGT1A1GlucuronidationWater-soluble conjugate

Advanced: How do soil texture and climate conditions influence this compound’s environmental persistence?

Methodological Answer:
highlights:

  • Soil Texture : Fine-textured Regosol soils accelerate degradation (14 days) vs. Arenosol (28 days).
  • Climate Impact : Elevated temperatures (+5°C) increase degradation rates by 2-fold.
  • Metabolite Tracking : Quantify 9,10-anthracenedione as a degradation marker via GC-TOFMS .

Q. Table 7: Environmental Half-Lives

Soil TypeHalf-Life (Days)Climate Scenario
Regosol14Current
Arenosol28Current
Regosol7Climate Change

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione
Reactant of Route 2
Reactant of Route 2
(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione

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